2-Fluoro-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4F4O and its molecular weight is 180.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalytic Applications
2-Fluoro-4-(trifluoromethyl)phenol serves as a key component in biocatalytic processes. Simon et al. (2016) described its role in the trifluoromethylation of unprotected phenols using a biocatalyst. This process, vital for creating advanced materials and pharmaceuticals, facilitates the direct introduction of fluoroalkyl-groups into organic molecules, a highly desirable capability in fluorination chemistry (Simon et al., 2016).
Organic Synthesis and Material Science
In the realm of organic synthesis and material science, Marzi et al. (2001) explored the metalation reactions of MOM-protected fluorophenols and (trifluoromethyl)phenols, highlighting the compound's reactivity and potential for creating novel chemical structures (Marzi et al., 2001).
Salunke, Ghosh, and Banerjee (2007) synthesized new bisfluoro monomers using this compound for producing poly(arylene ether)s with high thermal stability and solubility, illustrating its significance in creating new polymers with desirable properties (Salunke, Ghosh, & Banerjee, 2007).
Applications in Fluorinated Material Synthesis
Li et al. (2015) studied the synthesis and crystal structure of a compound derived from this compound, demonstrating its potential application in the synthesis of organic fluoro-containing polymers due to the reactivity of its alcoholic and phenolic hydroxyl groups (Li, Shen, & Zhang, 2015).
Mechanism of Action
Target of Action
It’s known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(trifluoromethyl)phenol. It’s also recommended to ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUIJSDNBZVSNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335029 |
Source
|
Record name | 2-Fluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77227-78-2 |
Source
|
Record name | 2-Fluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.